(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex enamide derivative featuring a Z-configuration double bond, a cyano group, and multiple aromatic substituents. The compound’s structure includes a 4-bromophenylmethoxy group at the para position of one phenyl ring and a 2-hydroxy-4-nitrophenylamide moiety.
Properties
IUPAC Name |
(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O5/c24-18-5-1-16(2-6-18)14-32-20-8-3-15(4-9-20)11-17(13-25)23(29)26-21-10-7-19(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIQTDRWAYDSO-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, also referred to as compound 1, is a synthetic organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H20BrN3O5
- Molecular Weight : 522.3 g/mol
- CAS Number : 380478-10-4
Mechanisms of Biological Activity
The biological activities of compound 1 can be attributed to its structural features, particularly the presence of the bromophenyl and nitrophenyl moieties, which enhance its interaction with biological targets.
-
Anticancer Activity :
- Compound 1 has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway. Studies have shown that it can inhibit cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, which indicated an increase in early apoptotic cells upon treatment with compound 1 compared to control groups .
| Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 20 | 50 | 30 |
| 50 | 25 | 60 |
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that compound 1 inhibited bacterial growth at concentrations as low as 50 µg/mL. The study employed standard disk diffusion methods to evaluate antimicrobial efficacy .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 3: Anti-inflammatory Activity
Research on the anti-inflammatory effects of compound 1 showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. The results suggest that compound 1 could be beneficial in managing conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of cyano-enamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of (Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide and Analogs
Electronic and Steric Effects
- Nitro vs. Methyl Groups : The target compound’s 2-hydroxy-4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing acidity and hydrogen bonding compared to the methyl-substituted analog in .
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability relative to chlorine-substituted analogs (e.g., ) .
Hypothetical Property Trends
- Solubility : The hydroxy and nitro groups in the target compound likely increase aqueous solubility compared to methyl- or trimethylphenyl-substituted analogs.
- Bioactivity : The combination of bromine (hydrophobicity) and nitro/hydroxy groups (polarity) may optimize interactions with biological targets, such as kinases or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
